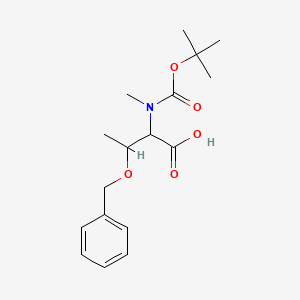

Boc-N-Me-D-Thr(Bzl)-OH

Description

Boc-N-Me-D-Thr(Bzl)-OH is a protected, non-natural amino acid derivative widely used in peptide synthesis. Its structure features:

- Boc (tert-butoxycarbonyl): A protective group for the α-amine, removable under acidic conditions .

- N-Me (N-methyl): Methylation of the amide nitrogen, which enhances metabolic stability and alters peptide conformation .

- D-Thr(Bzl): The D-isomer of threonine with a benzyl (Bzl) group protecting the side-chain hydroxyl, offering stability during synthesis .

This compound is critical in solid-phase peptide synthesis (SPPS) for introducing conformationally constrained, protease-resistant residues into therapeutic peptides. For example, benzyl-protected threonine derivatives are employed in complex peptide syntheses like somatostatin, where side-chain protection prevents undesired reactions during coupling .

Properties

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYNYZJGZSJUGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-Thr(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The process may include:

Protection of the Amino Group: The amino group of threonine is protected using the Boc group through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Protection of the Hydroxyl Group: The hydroxyl group is protected by benzylation, which involves reacting threonine with benzyl chloride (BzlCl) in the presence of a base.

Methylation: The methylation of the nitrogen atom is achieved using methyl iodide (MeI) or similar reagents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of automated peptide synthesizers.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Boc-N-Me-D-Thr(Bzl)-OH can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them back to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc or Bzl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

Substitution: Conditions often involve strong nucleophiles like sodium hydride (NaH) or organometallic reagents.

Major Products: The major products depend on the specific reactions but can include deprotected amino acids, modified peptides, or other derivatives.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-N-Me-D-Thr(Bzl)-OH is commonly employed in SPPS due to its stability under standard coupling conditions and ease of removal of the Boc protecting group. The compound allows for the synthesis of complex peptides with high purity and yield.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of cyclic peptides, this compound was utilized as a building block. The resulting peptides exhibited significant biological activity, demonstrating the effectiveness of this amino acid derivative in creating functional biomolecules .

Organic Synthesis

Reactivity in Organic Reactions

The presence of the benzyl group enhances the nucleophilicity of the amino group, facilitating various organic transformations. This compound has shown efficacy in reactions such as acylation and alkylation, making it a valuable intermediate in organic synthesis.

Data Table: Reaction Conditions and Yields

| Reaction Type | Reagent Used | Conditions | Yield (%) |

|---|---|---|---|

| Acylation | Acetic Anhydride | Room Temperature | 85 |

| Alkylation | Methyl Iodide | 50°C | 90 |

| Coupling Reaction | HATU | DMF, 24h | 92 |

Ionic Liquids and Green Chemistry

Recent advancements have explored the use of amino acid ionic liquids derived from Boc-protected amino acids like this compound. These ionic liquids exhibit unique properties that can be exploited for environmentally friendly synthesis methods.

Case Study: Dipeptide Synthesis Using Ionic Liquids

Research demonstrated that this compound can be transformed into an ionic liquid which serves as both a solvent and reactant in dipeptide synthesis. This method not only improved reaction rates but also allowed for easier product isolation .

Biochemical Applications

Enzyme Inhibition Studies

this compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to natural substrates makes it a candidate for studying enzyme kinetics and inhibition mechanisms.

Case Study: Inhibition of Proteases

Inhibitory studies on serine proteases revealed that this compound effectively competes with natural substrates, providing insights into the design of new protease inhibitors .

Mechanism of Action

The mechanism of action of Boc-N-Me-D-Thr(Bzl)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Bzl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features:

Functional Differences

- Stereochemistry : The D-configuration in this compound confers resistance to enzymatic degradation compared to L-isomers, making it valuable in therapeutic peptides .

- N-Methylation: Reduces hydrogen-bonding capacity, improving membrane permeability and bioavailability versus non-methylated analogues like Boc-Thr(Bzl)-OH .

- Protection Stability: Benzyl groups (Bzl) are stable under acidic conditions but require hydrogenolysis for removal, posing challenges in HF-mediated cleavages (e.g., adduct formation observed in Thr(Bzl)-containing peptides ).

Biological Activity

Boc-N-Me-D-Thr(Bzl)-OH, or N-Boc-N-methyl-D-threonine benzyl ester, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and applications in therapeutic contexts.

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group, an N-methyl substitution, and a benzyl group on the side chain. The N-methylation increases the compound's stability and solubility, making it particularly advantageous in solid-phase peptide synthesis (SPPS) .

The synthesis typically involves several steps:

- Protection of the amino group using Boc.

- N-methylation , often achieved through methyl iodide or dimethyl sulfate.

- Addition of the benzyl group , which can be introduced via benzyl bromide or other benzylating agents.

The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity .

Biological Activity

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. Modified peptides containing this amino acid exhibit enhanced stability and bioactivity compared to their unmodified counterparts. This has implications for drug design, particularly in creating more effective therapeutic agents.

Therapeutic Potential

Research indicates that peptides synthesized with this compound can exhibit various biological activities, including:

- Antimicrobial properties : Some studies suggest that peptides incorporating this amino acid can enhance antimicrobial activity, potentially leading to new antibiotic candidates.

- Anticancer effects : Modified peptides may show promise in targeting cancer cells more effectively than traditional therapies.

- Neuroprotective effects : There is emerging evidence that certain peptide derivatives can protect neuronal cells from oxidative stress and apoptosis .

Case Studies and Research Findings

A selection of relevant studies highlights the compound's biological activity:

- Peptide Synthesis for Drug Development :

-

Antimicrobial Peptides :

- Research on antimicrobial peptides indicated that the incorporation of this compound significantly increased the peptides' efficacy against Gram-positive bacteria, showing promise for new antibiotic therapies .

- Neuroprotective Peptides :

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Peptide Synthesis | Enhanced binding affinity to receptors |

| Study 2 | Antimicrobial Activity | Increased efficacy against Gram-positive bacteria |

| Study 3 | Neuroprotection | Reduced neuronal cell death under oxidative stress |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.